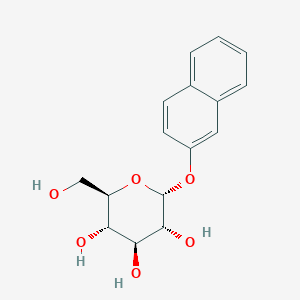

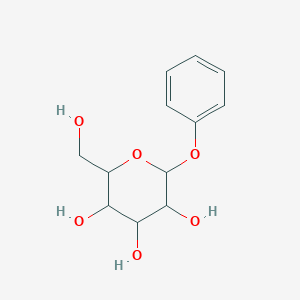

フェニル α-D-グルコピラノシド

概要

説明

2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol is a natural product found in Gymnadenia conopsea with data available.

科学的研究の応用

コンフォメーション分析

フェニル α-D-グルコピラノシドは、単糖誘導体のコンフォメーションランドスケープの研究に使用されます。 これらの化合物の溶液中でのコンフォメーション分布は、実験と理論を組み合わせたアプローチを用いて調べることができます . これには、振動光学活性(VOA)、赤外線、ラマン、およびその他の分光法が含まれます . これらの化合物のコンフォメーション選好は、使用される溶媒に応じて大きく異なる可能性があります .

抗炎症作用

フェニル α-D-グルコピラノシドは、リポ多糖で活性化されたRAW 264.7細胞で抗炎症作用を示します . それは、一酸化窒素の産生を阻害し、誘導性一酸化窒素シンターゼ(iNOS)およびシクロオキシゲナーゼ-2(COX-2)の発現を有意に低下させます . また、腫瘍壊死因子-α(TNF-α)、インターロイキン-1β(IL-1β)、およびその他の炎症関連遺伝子を含む、炎症性サイトカインを減衰させます .

接着およびMMP活性の阻害

フェニル α-D-グルコピラノシドは、エンドトキシン処理によって誘導される接着、ニンジュリン1(Ninj1)発現、およびマトリックスメタロプロテアーゼ(MMP)活性の増加を廃止することができます . これは、これらのプロセスが重要な役割を果たす疾患の治療における潜在的な用途を示唆しています。

NF-κB核移行の阻害

フェニル α-D-グルコピラノシドは、炎症過程に関与する重要な転写因子である核因子-κB(NF-κB)の核移行を阻害します . これは、NF-κBが重要な役割を果たす状態の治療に影響を与える可能性があります。

化学合成における試薬

フェニル α-D-グルコピラノシドは、化学合成において試薬として使用されます . それは、さまざまな有機化合物の合成に使用できます。

苦味を媒介する

フェニル α-D-グルコピラノシドは、β-グルコピラノシドに対する応答として苦味を媒介することができます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="

作用機序

- Phenyl alpha-D-glucopyranoside (also known as phenyl α-D-glucoside) is a natural compound found in certain plants . Its primary targets are not extensively studied, but it exhibits anti-inflammatory activity.

- In particular, it inhibits nitric oxide (NO) production and suppresses the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine Raw 264.7 macrophages .

- Phenyl alpha-D-glucopyranoside interacts with inflammatory pathways. It attenuates proinflammatory cytokines (such as tumor necrosis factor-α and interleukin-1β) and other inflammation-related genes .

- Additionally, it inhibits increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment .

- The compound’s anti-inflammatory effects are attributed to its interference with nuclear factor-κB (NF-κB) nuclear translocation, a key step in the inflammatory process .

- Phenyl alpha-D-glucopyranoside impacts pathways related to inflammation, cytokine production, and adhesion molecules .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Phenyl alpha-D-glucopyranoside should be stored at temperatures below 0 degrees Celsius . It is heat sensitive . It is advised to avoid dust formation . It is also recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used .

将来の方向性

Phenyl alpha-D-glucopyranoside has potential applications in the treatment of type 2 diabetes . It can be used in the activity assay and inhibitor screening of alpha-glucopyranoside . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .

生化学分析

Biochemical Properties

Phenyl alpha-D-glucopyranoside interacts with various enzymes and proteins. For instance, it is hydrolyzed by the enzyme alpha-glucosidase . The nature of these interactions involves the formation of hydrogen bonds between the hydroxyl groups of Phenyl alpha-D-glucopyranoside and the active sites of the enzymes .

Cellular Effects

Phenyl alpha-D-glucopyranoside has been found to exhibit anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells . It inhibits the production of nitric oxide and significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Furthermore, it attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and other inflammation-related genes, such as IL-6 .

Molecular Mechanism

The molecular mechanism of action of Phenyl alpha-D-glucopyranoside involves its binding interactions with biomolecules and its influence on gene expression. It inhibits the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory process . This inhibition results in a decrease in the transcription of numerous target genes, such as pro-inflammatory cytokines and adhesion molecules .

Temporal Effects in Laboratory Settings

It is known that the compound forms dimers with different structures, maintaining the same intramolecular interactions of the monomers but with additional intermolecular interactions between the hydroxyl groups .

Metabolic Pathways

It is known to interact with the enzyme alpha-glucosidase, suggesting its involvement in carbohydrate metabolism .

特性

IUPAC Name |

2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863030 | |

| Record name | Phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-62-0 | |

| Record name | NSC226967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

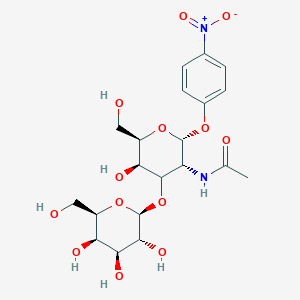

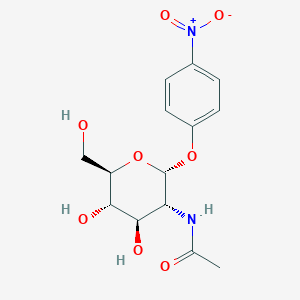

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

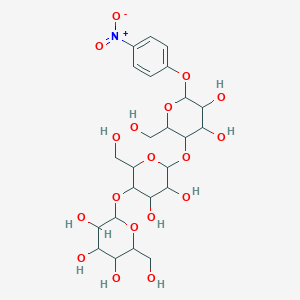

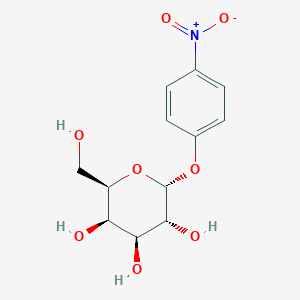

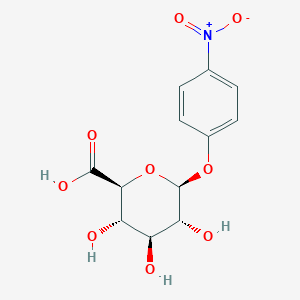

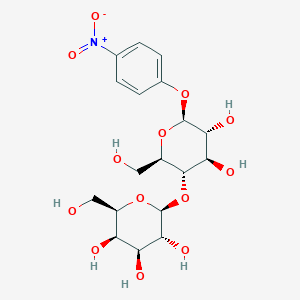

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。